molecular formula C9H12O2 B040860 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran CAS No. 115580-34-2

2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran

Cat. No. B040860
CAS RN: 115580-34-2
M. Wt: 152.19 g/mol
InChI Key: RLPODDUYUDTWCE-UHFFFAOYSA-N
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Description

2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran, also known as MADF, is a chemical compound that belongs to the group of furans. It is widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism of Action

2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran is known to interact with a variety of biological targets including enzymes, receptors, and DNA. Its mechanism of action involves the formation of covalent bonds with these targets, leading to inhibition or modulation of their activity.
Biochemical and Physiological Effects:
2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been shown to modulate the immune system and to have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran is a versatile and readily available compound that can be easily synthesized in the laboratory. Its unique properties make it an attractive candidate for a variety of applications in scientific research. However, its reactivity and potential toxicity should be taken into consideration when handling and using it in experiments.

Future Directions

There are numerous potential future directions for research involving 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran. Some of these include the development of new synthetic methods for 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran and its derivatives, the investigation of its potential applications in drug discovery and material science, and the elucidation of its mechanism of action and biological targets. Additionally, further studies are needed to evaluate its safety and toxicity in vivo and to explore its potential applications in clinical settings.

Synthesis Methods

2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran can be synthesized through a multi-step process starting with the reaction of 2-methyl-3-buten-2-ol with acetic anhydride to form 2-methyl-3-acetyl-2-buten-1-ol. This intermediate is then converted to 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran through a dehydration reaction using an acid catalyst.

Scientific Research Applications

2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. It has been used as a building block in the synthesis of a wide range of natural and synthetic compounds with diverse biological and physical properties.

properties

CAS RN

115580-34-2

Product Name

2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-ethenyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C9H12O2/c1-4-8-5-9(6(2)10)7(3)11-8/h4,8H,1,5H2,2-3H3

InChI Key

RLPODDUYUDTWCE-UHFFFAOYSA-N

SMILES

CC1=C(CC(O1)C=C)C(=O)C

Canonical SMILES

CC1=C(CC(O1)C=C)C(=O)C

synonyms

Ethanone, 1-(5-ethenyl-4,5-dihydro-2-methyl-3-furanyl)-, (-)- (9CI)

Origin of Product

United States

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